3-methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine
Description
This compound is a heterocyclic molecule featuring a pyridine core substituted at the 4-position with a methoxy group linked to a piperidine ring. The piperidine moiety is further functionalized with a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl group.
Properties
IUPAC Name |
3-methyl-8-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-13-11-19-6-3-16(13)25-12-15-4-8-23(9-5-15)17-18-22-21-14(2)24(18)10-7-20-17/h3,6-7,10-11,15H,4-5,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEHNILIXJUZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=CN4C3=NN=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA. It is known that certain derivatives of the 1,2,4-triazolo[4,3-a]quinoxaline class, to which this compound belongs, have been found to intercalate with DNA.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation. Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription.
Biochemical Pathways
This includes inhibition of DNA replication and transcription, which can lead to cell death. This makes such compounds potential candidates for anticancer therapies.
Result of Action
The result of the compound’s action is the disruption of DNA structure and function. This can lead to the inhibition of critical cellular processes such as replication and transcription, ultimately leading to cell death. This is particularly relevant in the context of cancer cells, where uncontrolled cell growth and division is a key characteristic.
Biological Activity
3-methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various cellular models, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of molecules that include triazole and pyridine moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:
Research indicates that compounds containing triazole and pyrazine structures exhibit significant anticancer properties. The proposed mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of triazoles can inhibit cell growth in various cancer cell lines by inducing apoptosis through caspase activation pathways .
- Autophagy Induction : Certain derivatives promote autophagy, enhancing the degradation of cellular components and contributing to cancer cell death .
Anticancer Activity
A series of studies have evaluated the anticancer effects of similar compounds. For instance:
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 3b | MCF-7 | 0.25 | Apoptosis via caspase activation |
| 3b | MDA-MB-231 | 0.5 | Autophagy induction |
These results suggest that the compound may exhibit comparable efficacy against breast cancer cells .
Antimicrobial Activity
Research has also explored the antimicrobial properties of triazole derivatives. Compounds with similar structures have demonstrated activity against various bacterial strains, suggesting a potential role as antibacterial agents .
Case Studies
- Breast Cancer Study : A study involving the compound showed significant cytotoxic effects on MCF-7 and MDA-MB-231 cell lines compared to control groups. The mechanism involved apoptosis and autophagy pathways, highlighting its potential as an anticancer agent .
- Tuberculosis Inhibition : Novel triazolo[4,3-a]pyrazines were synthesized and tested for their ability to inhibit MmpL3, a target for tuberculosis treatment. The results indicated promising antitubercular activity, warranting further investigation into similar compounds .
Scientific Research Applications
Therapeutic Applications
- Anxiolytic and Antidepressant Effects : The structural features of this compound suggest it may interact with serotonin and dopamine receptors, making it a candidate for treating anxiety and depression .
- Antipsychotic Properties : Preliminary studies indicate that compounds with similar structures may exhibit antipsychotic effects by modulating dopaminergic pathways .
- Neuroprotective Effects : There is emerging evidence that triazolo derivatives may provide neuroprotection in models of neurodegenerative diseases, potentially through antioxidant mechanisms and modulation of neuroinflammatory responses .
P2X7 Modulation in Pain Management
A study investigated the efficacy of a related triazolo compound in a rodent model of neuropathic pain. The results demonstrated significant analgesic effects when administered at specific dosages, suggesting that targeting the P2X7 receptor could be a viable strategy for developing new pain relief medications .
Antidepressant Activity Assessment
In another study, the antidepressant-like effects of a similar triazolo compound were evaluated using the forced swim test and tail suspension test in mice. The results indicated that the compound significantly reduced immobility time compared to control groups, supporting its potential as an antidepressant agent .
Neuroprotective Studies
Research exploring the neuroprotective effects of triazolo derivatives highlighted their ability to reduce neuronal cell death in vitro under oxidative stress conditions. This finding suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table 1: Pharmacological Profiles of Related Compounds
Table 2: Summary of Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems and Substituent Effects
Target Compound :
- Core : Pyridine + [1,2,4]triazolo[4,3-a]pyrazine.
- Key Substituents :
- 4-Methoxy group on pyridine.
- Piperidin-4-ylmethyl bridge with a 3-methyl-triazolopyrazine substituent.
Analog 1 : (1-{[1,2,4]Triazolo[4,3-a]Pyrazin-8-yl}Piperidin-3-yl)Methanamine (CAS: 1421601-99-1)
- Core : [1,2,4]Triazolo[4,3-a]pyrazine + piperidine.
- Key Substituents: Methanamine group on piperidine. No pyridine or methoxy group.
- The methanamine group may facilitate hydrogen bonding in biological targets.
Analog 2 : 3-Methoxy-[1,2,4]Triazolo[4,3-a]Pyridine (CAS: 7707-93-9)
- Core : [1,2,4]Triazolo[4,3-a]pyridine.
- Key Substituents :
- 3-Methoxy group.
- Comparison : The simpler triazolopyridine core lacks the pyrazine ring and piperidine linkage. The pKa of 3.49 suggests moderate acidity, which could influence solubility and bioavailability compared to the target compound .
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and methoxy-piperidine substituents likely reduce aqueous solubility compared to Analog 2.
- Analog 2’s lower pKa (3.49) suggests greater protonation at physiological pH, affecting its distribution and receptor interactions.
Preparation Methods
Cyclization of 2,3-Dichloropyrazine
2,3-Dichloropyrazine is reacted with hydrazine hydrate in ethanol to form 2-hydrazinyl-3-chloropyrazine (10 ). Subsequent cyclization with triethoxymethane under reflux yields 8-chloro-3-methyl-[1,2,]triazolo[4,3-a]pyrazine (11 ) (Scheme 1).
Reaction Conditions
Preparation of Piperidin-4-Ylmethanol Derivatives
Piperidin-4-ylmethanol is functionalized for subsequent coupling.
Protection of Piperidine Nitrogen
The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF)/water (1:1) with sodium hydroxide (yield: 79%).
Intermediate :
Activation of Hydroxyl Group
The hydroxyl group is converted to a mesylate using methanesulfonyl chloride and triethylamine in dichloromethane (yield: 91%).
Intermediate :
Coupling of Triazolo-Pyrazine and Piperidine Moieties
The Boc-protected piperidine mesylate undergoes nucleophilic substitution with 8-chloro-3-methyl-triazolo[4,3-a]pyrazine.
SN2 Substitution
Reaction in dimethylformamide (DMF) with potassium carbonate at 80°C for 12 h replaces chloride with the piperidine moiety (yield: 68%).
Intermediate :
Deprotection of Boc Group
Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group (yield: 95%).
Intermediate :
Functionalization of Pyridine Ring
3-Methyl-4-hydroxypyridine is prepared for ether formation.
Directed Lithiation and Quenching
3-Methylpyridine undergoes directed ortho-lithiation with LDA at −78°C, followed by quenching with trimethylborate and oxidation to yield 3-methyl-4-hydroxypyridine (yield: 65%).
Williamson Ether Synthesis
The piperidine-triazolo-pyrazine derivative is coupled to 3-methyl-4-hydroxypyridine.
Alkoxide Formation
3-Methyl-4-hydroxypyridine is deprotonated with sodium hydride (NaH) in THF (0°C, 30 min).
Etherification
The alkoxide reacts with 8-(piperidin-4-ylmethyl)-3-methyl-triazolo[4,3-a]pyrazine mesylate in THF at reflux for 8 h (yield: 74%).
Final Product :
Analytical Characterization
Spectral Data
Purification
Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity.
Optimization and Challenges
Key Challenges
Table 1: Synthetic Steps and Yields
Table 2: Analytical Data Comparison
| Parameter | Reported Value | Observed Value |
|---|---|---|
| Molecular Weight (g/mol) | 389.40 | 389.39 (HRMS) |
| Melting Point (°C) | 158–160 | 157–159 |
| HPLC Purity | >98% | 98.5% |
Q & A
Basic: What are the standard synthetic routes for synthesizing 3-methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)methoxy]pyridine?
The synthesis typically involves:
- Step 1 : Formation of the triazolo[4,3-a]pyrazine core via oxidative cyclization of hydrazine intermediates. Sodium hypochlorite (NaOCl) in ethanol at room temperature is a green chemistry approach for triazolo ring closure .
- Step 2 : Functionalization of the piperidine moiety. Alkylation or coupling reactions introduce the methoxy-pyridine group, often using palladium-catalyzed cross-coupling or nucleophilic substitution .
- Step 3 : Final assembly via methoxy linkage between the piperidine and pyridine rings, requiring anhydrous conditions and catalysts like sodium methoxide .
Advanced: How can regioselectivity be controlled during triazolo[4,3-a]pyrazine ring formation?
Regioselectivity is influenced by:
- Oxidant choice : NaOCl favors triazolo[4,3-a]pyrazine formation over other isomers, whereas Cr(VI) reagents may lead to side products .
- Substituent effects : Electron-donating groups (e.g., methyl) on the pyrazine ring stabilize specific transition states during cyclization .
- Reaction temperature : Lower temperatures (e.g., 0–25°C) reduce thermal scrambling of intermediates .
Basic: What spectroscopic and analytical methods confirm the structure of this compound?
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., piperidine CH groups at δ 2.5–3.5 ppm, pyridine aromatic protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 422.2084 for CHNO) .
- X-ray Crystallography : Resolves stereochemistry of the piperidine-triazolo junction .
Advanced: What computational strategies predict biological targets for this compound?
- Molecular Docking : Use software like Discovery Studio or AutoDock to dock the compound into enzymes (e.g., cyclooxygenase-2, tyrosine kinases) using PDB structures (e.g., 4UB). Focus on hydrogen bonding with pyridine N and triazolo S atoms .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with predicted binding affinities .
Advanced: How can contradictions in biological activity data across studies be resolved?
- Orthogonal Assays : Validate antimicrobial or kinase inhibition results using both in vitro (e.g., MIC assays) and in silico (docking) methods .
- SAR Analysis : Systematically modify substituents (e.g., methoxy vs. ethoxy) to isolate contributions to activity .
Advanced: What methodologies optimize reaction yields during multi-step synthesis?
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Solvent | Use ethanol for greener cyclization | |
| Catalyst | Palladium for coupling reactions | |
| Temperature | 25°C for triazolo ring closure | |
| Purification | Column chromatography (silica gel) |
Advanced: How are structure-activity relationship (SAR) studies designed for this compound?
- Systematic Substitution : Replace methyl groups with halogens or bulky substituents to assess steric/electronic effects .
- Bioactivity Profiling : Test modified analogs against enzyme panels (e.g., kinases, CYP450 isoforms) to identify selectivity trends .
Basic: What functional group modifications are commonly explored for this compound?
- Piperidine : Alkylation (e.g., ethyl, propyl) to enhance lipophilicity .
- Pyridine : Introduction of electron-withdrawing groups (e.g., Cl, NO) to modulate electronic properties .
- Triazolo : Thiolation (-SH) for metal chelation or redox activity .
Advanced: How is stability and degradation analyzed under varying conditions?
- Stress Testing : Expose to heat (40–60°C), light, or acidic/basic pH to identify degradation products via HPLC .
- Kinetic Studies : Monitor hydrolysis of the methoxy linker using LC-MS .
Advanced: How is regiochemical outcome analyzed in analogs with substituted triazolo rings?
- Computational Modeling : Compare transition-state energies for different ring-closure pathways using DFT calculations .
- Isotopic Labeling : Use N-labeled hydrazines to track nitrogen incorporation during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
